molecular formula C71H117ClN14O23 B1241251 FR901469 hydrochloride

FR901469 hydrochloride

Cat. No. B1241251
M. Wt: 1570.2 g/mol
InChI Key: VZZJOONOWFZKHA-PVFJZINBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FR901469 hydrochloride is a hydrochloride salt resulting from the mixture of equimolar amounts of FR901469 and hydrogen chloride. It is isolated from an unidentified Fungus and exhibits antifungal and antipneumonic activities. It has a role as a metabolite, an antimicrobial agent and an antifungal agent. It contains a FR901469(1+).

Scientific Research Applications

Antifungal Activity

  • In Vitro and In Vivo Antifungal Properties : FR901469 exhibits potent in vitro and in vivo antifungal activities against Candida albicans and Aspergillus fumigatus. Its minimal inhibitory concentrations (MICs) against these pathogens are remarkably low, demonstrating its efficacy. Additionally, FR901469 has shown considerable effectiveness against Pneumocystis in a murine model, further highlighting its broad-spectrum antifungal potential (Fujie et al., 2000).

  • Biosynthesis and Productivity Enhancement : Research into the biosynthesis of FR901469 has identified a specific gene cluster in the producing fungus, leading to a deeper understanding of its production mechanism. Furthermore, genetic manipulation, such as overexpressing the transcription factor gene frbF, has been successful in significantly enhancing the productivity of FR901469 (Matsui et al., 2017).

Drug Development and Synthesis

  • Synthesis of Analogs : There has been considerable effort in synthesizing analogs of FR901469, particularly focusing on modifying its tyrosine moiety. These modifications aim to reduce its hemolytic potential while maintaining its antifungal efficacy, which is crucial for potential therapeutic applications (Barrett et al., 2001).

  • Structure-Activity Relationships : Detailed studies on the structure-activity relationships of FR901469 and its analogs have been conducted. These studies are pivotal in understanding the essential structural features for its antiproliferative activity, which is crucial for further drug development (Osman et al., 2011).

properties

Product Name

FR901469 hydrochloride

Molecular Formula

C71H117ClN14O23

Molecular Weight

1570.2 g/mol

IUPAC Name

(3R)-3-[(3S,6R,9S,11R,15S,18S,21R,24R,28R,31S,34R,40S,43S,44S)-31-(3-aminopropyl)-11,44-dihydroxy-3,6,24,34-tetrakis[(1R)-1-hydroxyethyl]-18-[(4-hydroxyphenyl)methyl]-21-methyl-2,5,8,14,17,20,23,26,30,33,36,39,42-tridecaoxo-15-propan-2-yl-28-tridecyl-29-oxa-1,4,7,13,16,19,22,25,32,35,38,41-dodecazatricyclo[41.3.0.09,13]hexatetracontan-40-yl]-3-hydroxypropanamide;hydrochloride

InChI

InChI=1S/C71H116N14O23.ClH/c1-9-10-11-12-13-14-15-16-17-18-19-21-45-32-52(95)78-55(38(5)86)65(101)75-37(4)61(97)77-47(30-42-23-25-43(90)26-24-42)62(98)80-54(36(2)3)69(105)85-35-44(91)31-48(85)63(99)81-57(40(7)88)67(103)82-58(41(8)89)70(106)84-29-27-49(92)60(84)68(104)83-59(50(93)33-51(73)94)64(100)74-34-53(96)79-56(39(6)87)66(102)76-46(22-20-28-72)71(107)108-45;/h23-26,36-41,44-50,54-60,86-93H,9-22,27-35,72H2,1-8H3,(H2,73,94)(H,74,100)(H,75,101)(H,76,102)(H,77,97)(H,78,95)(H,79,96)(H,80,98)(H,81,99)(H,82,103)(H,83,104);1H/t37-,38-,39-,40-,41-,44-,45-,46+,47+,48+,49+,50-,54+,55-,56-,57-,58+,59+,60+;/m1./s1

InChI Key

VZZJOONOWFZKHA-PVFJZINBSA-N

Isomeric SMILES

CCCCCCCCCCCCC[C@@H]1CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CC[C@@H]([C@H]3C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)O1)CCCN)[C@@H](C)O)[C@@H](CC(=O)N)O)O)[C@@H](C)O)[C@@H](C)O)O)C(C)C)CC4=CC=C(C=C4)O)C)[C@@H](C)O.Cl

Canonical SMILES

CCCCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C(=O)NC(C(=O)N3CCC(C3C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)O1)CCCN)C(C)O)C(CC(=O)N)O)O)C(C)O)C(C)O)O)C(C)C)CC4=CC=C(C=C4)O)C)C(C)O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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